
3-Mercaptopentan-2-one-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptopentan-2-one-d2 is a deuterated analog of 3-Mercaptopentan-2-one, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties as a stable isotope-labeled compound .
Vorbereitungsmethoden
The synthesis of 3-Mercaptopentan-2-one-d2 involves the incorporation of deuterium into the parent compound, 3-Mercaptopentan-2-one. The typical synthetic route includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods often involve the use of deuterium gas or deuterated water in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Chemischer Reaktionen
3-Mercaptopentan-2-one-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Mercaptopentan-2-one-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of sulfur-containing drugs.
Industry: Applied in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Mercaptopentan-2-one-d2 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. This compound primarily targets sulfur-containing pathways and molecules, providing insights into their roles and transformations .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopentan-2-one-d2 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 3-Mercaptopentan-2-one. Similar compounds include:
3-Mercaptopentan-2-one: The non-deuterated version, which lacks the distinct spectroscopic signals provided by deuterium.
3-Methylbut-2-ene-1-thiol: Another sulfur-containing compound used in similar research applications.
In comparison, this compound offers enhanced stability and distinct spectroscopic properties, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C5H10OS |
|---|---|
Molekulargewicht |
120.21 g/mol |
IUPAC-Name |
4,5-dideuterio-3-sulfanylpentan-2-one |
InChI |
InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3/i1D,3D |
InChI-Schlüssel |
SZECUQRKLXRGSJ-SDTNDFKLSA-N |
Isomerische SMILES |
[2H]CC([2H])C(C(=O)C)S |
Kanonische SMILES |
CCC(C(=O)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



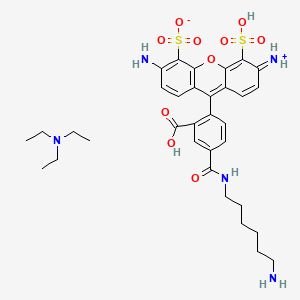
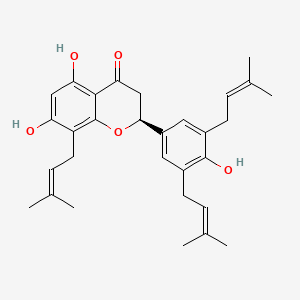
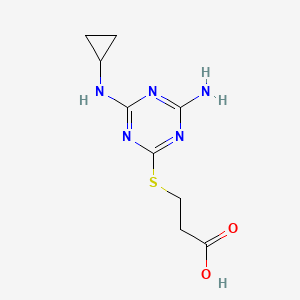
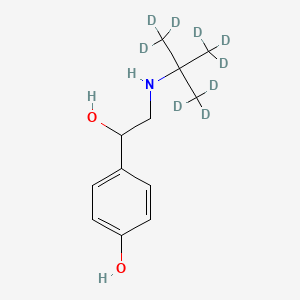
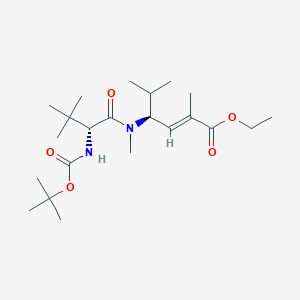
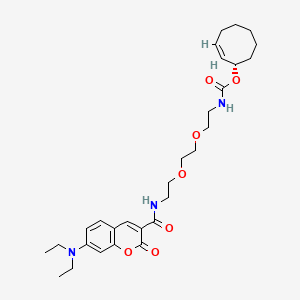
![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

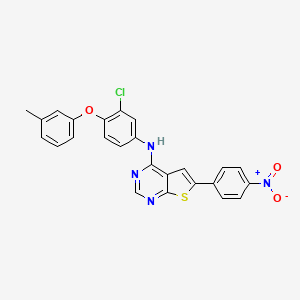
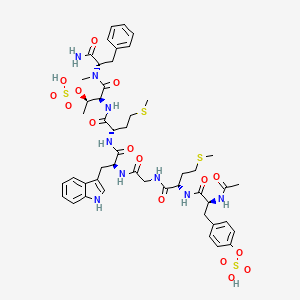

![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)
